2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is a synthetic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a dichlorophenyl group and an imidazo[4,5-c]pyridine core structure, which contributes to its potential biological activities. The compound has been investigated for its applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The compound can be sourced through various chemical suppliers and is often utilized as a building block for the synthesis of more complex molecules in pharmaceutical research. It is also available from specialized chemical databases and vendors focusing on research chemicals.
The synthesis of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves several key steps:
The synthesis may utilize various reagents and catalysts to facilitate reactions, such as:
The molecular structure of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid features:
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors relevant to disease pathways.
Research indicates that this compound may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts as a prodrug that requires metabolic activation to exert its biological effects.
The compound has significant scientific uses, particularly in medicinal chemistry:
The systematic IUPAC name for the keyword compound is 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid. This name precisely defines:
Structural isomerism arises from:
Key identifiers and structural representations include:
Descriptor Type | Value |
---|---|
Molecular Formula | C₁₃H₇Cl₂N₃O₂ |
Molecular Weight | 308.13 g/mol |
SMILES Notation | OC(=O)C1=CC2=NC(=CN2C2=C(C=CC=C2Cl)Cl)N1 |
InChI Key | FVBXOXVYADVQSF-UHFFFAOYSA-N (derived from analogous compounds) |
CAS Registry | 1337881-91-0 |
The SMILES string encodes:
OC(=O)
) attached to position 4 of pyridine (C1=CC...N1
) NC(=CN2...)
fused at pyridine positions 4,5 C2=C(C=CC=C2Cl)Cl
) bonded to imidazole N2 [1] . This compound exhibits dynamic equilibria in solution:
Tautomerism:
Protonation Equilibria:
Table: Dominant Species in Different Media
Medium | Dominant Form | Key Features |
---|---|---|
Acidic (pH < 3) | Dication | Carboxylate protonated; Imidazole N-protonated |
Neutral Water | Zwitterion | Carboxylate deprotonated; Imidazole NH neutral |
Basic (pH > 8) | Monoanion | Carboxylate deprotonated; Imidazole may deprotonate |
Key structural and functional distinctions from related imidazo[4,5-c]pyridines:
Table: Structural Comparison with Bioactive Analogs
Compound | Molecular Formula | Key Structural Differences | Bioactivity Context |
---|---|---|---|
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid | C₁₃H₇Cl₂N₃O₂ | Aromatic core; Carboxylic acid at C4 | Synthetic intermediate; Ligand design |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | C₇H₁₁N₃O₂ | Saturated pyridine ring (reduced C4-C7) | Antihypertensive scaffold [3] |
4-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | C₁₃H₁₁Cl₂N₃O₂ | Saturated ring; Phenyl at C4 (not C2); 2,4-Cl₂ | Anticancer/anti-inflammatory lead [6] |
3H-Imidazo[4,5-c]pyridine-4-carboxylic acid hydrochloride | C₇H₆ClN₃O₂ | No phenyl substituent; HCl salt | Building block for drug synthesis [9] |
Impact of Modifications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1